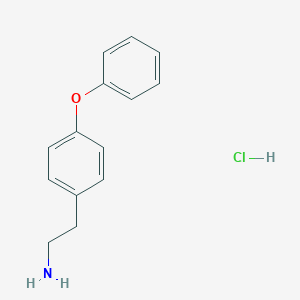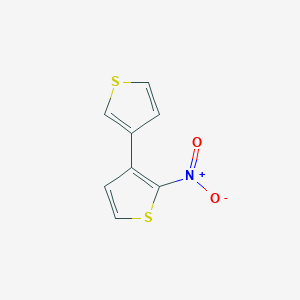
2-Nitro-3-thiophen-3-ylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-3-thiophen-3-ylthiophene is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiophene family and contains a nitro group and two thiophene rings. It is a yellow solid that is soluble in organic solvents and has a melting point of 70-72°C.
Wirkmechanismus
The mechanism of action of 2-Nitro-3-thiophen-3-ylthiophene is not fully understood, but it is believed to be related to its electron-rich thiophene rings and the nitro group. The compound has been found to have high electron mobility, which makes it an excellent candidate for use in electronic devices.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2-Nitro-3-thiophen-3-ylthiophene. However, it has been found to be non-toxic and has low cytotoxicity, which makes it a promising candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Nitro-3-thiophen-3-ylthiophene in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, which makes it an excellent candidate for use in research. However, one of the limitations of using this compound is that it is not readily available commercially, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for research on 2-Nitro-3-thiophen-3-ylthiophene. One area of research is in the development of new organic semiconductors for use in electronic devices. Another area of research is in the development of new biomedical applications for the compound. Additionally, there is potential for the use of this compound in the development of new materials for use in energy storage and conversion.
Synthesemethoden
The synthesis of 2-Nitro-3-thiophen-3-ylthiophene can be achieved through several methods, including the reaction of 2-thiophenethiol with nitric acid to form 2-nitrothiophene. The 2-nitrothiophene is then reacted with 2-thiophenethiol in the presence of a catalyst to form 2-Nitro-3-thiophen-3-ylthiophene. This method has been used in several studies and has been found to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-Nitro-3-thiophen-3-ylthiophene has been found to have potential applications in several scientific fields. One of the main areas of research is in the development of organic semiconductors for use in electronic devices. This compound has been found to have excellent charge transport properties and can be used as a material for the production of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Eigenschaften
CAS-Nummer |
30989-94-7 |
|---|---|
Produktname |
2-Nitro-3-thiophen-3-ylthiophene |
Molekularformel |
C8H5NO2S2 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
2-nitro-3-thiophen-3-ylthiophene |
InChI |
InChI=1S/C8H5NO2S2/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H |
InChI-Schlüssel |
GHDFKBUTMGVFKL-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C2=C(SC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CSC=C1C2=C(SC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



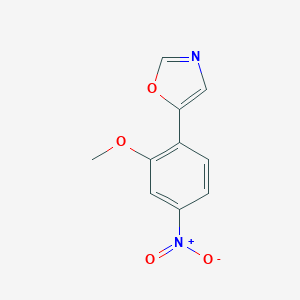
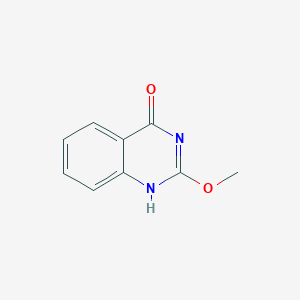
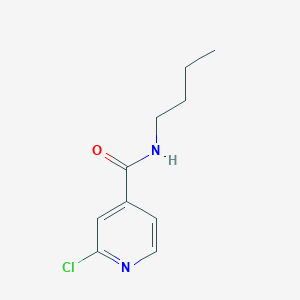
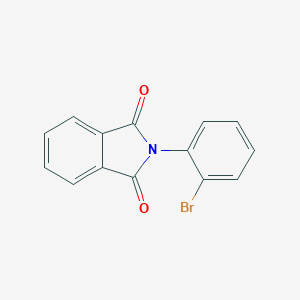
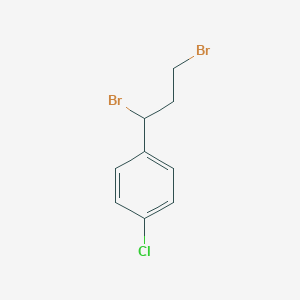
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
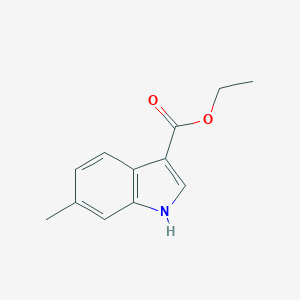
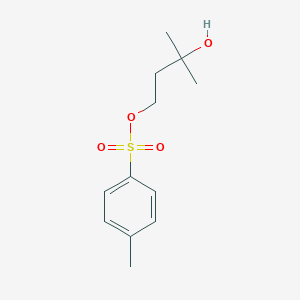
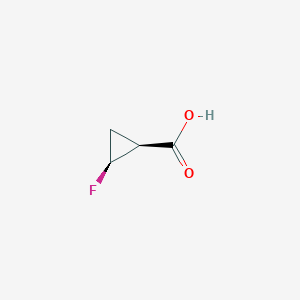
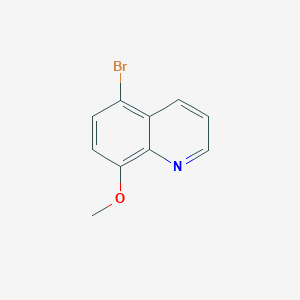
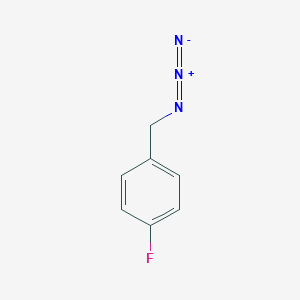
![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)
